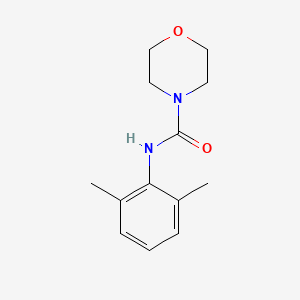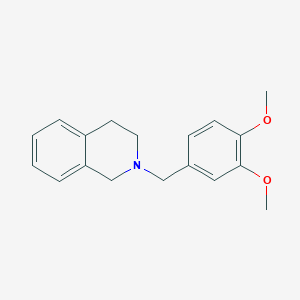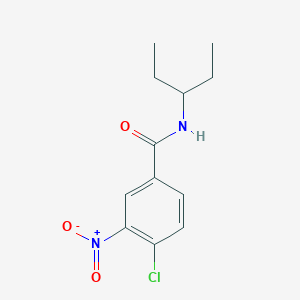
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its pharmacological properties. DMCM is a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the brain. The GABAA receptor is a target for many drugs that are used to treat anxiety, insomnia, and seizures. DMCM has been shown to have anxiogenic effects in animal models, which makes it a useful tool for studying anxiety disorders.
Mécanisme D'action
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that is permeable to chloride ions. When GABA binds to the receptor, it opens the ion channel and allows chloride ions to enter the cell, leading to hyperpolarization and inhibition of neuronal activity. This compound enhances the activity of the GABAA receptor by binding to a site on the receptor that is distinct from the GABA binding site. This leads to an increase in the affinity of the receptor for GABA, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have anxiogenic effects in animal models. It increases anxiety-like behavior in rodents, which makes it a useful tool for studying anxiety disorders. This compound has also been shown to have anticonvulsant effects in animal models, which suggests that it may have potential therapeutic applications for seizures. This compound has been shown to have sedative effects at high doses, which may limit its usefulness as a research tool.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a useful tool for studying anxiety disorders and the GABAA receptor. It has been extensively studied and its pharmacological properties are well-characterized. This compound is relatively easy to synthesize and can be obtained from commercial sources. However, this compound has limitations as a research tool. It has sedative effects at high doses, which may limit its usefulness in behavioral studies. This compound also has potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)-4-morpholinecarboxamide. One area of research is the development of more selective positive allosteric modulators of the GABAA receptor. This compound binds to a site on the receptor that is not specific to any particular GABAA receptor subtype, which limits its usefulness in studying specific subtypes of the receptor. Another area of research is the development of drugs that target the GABAA receptor for the treatment of anxiety disorders and other neurological disorders. This compound has potential therapeutic applications for seizures, but its sedative effects may limit its usefulness as a therapeutic agent. Finally, further research is needed to understand the biochemical and physiological effects of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)acetamide. The acetamide is then reacted with morpholine and triethylamine to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties. It has been used as a tool to study anxiety disorders in animal models. This compound has been shown to have anxiogenic effects, which makes it a useful tool for studying the underlying mechanisms of anxiety. This compound has also been used to study the GABAA receptor and its role in anxiety and other neurological disorders.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-3-5-11(2)12(10)14-13(16)15-6-8-17-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWQHGXCWOOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)


![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)

![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
